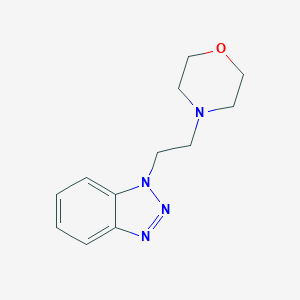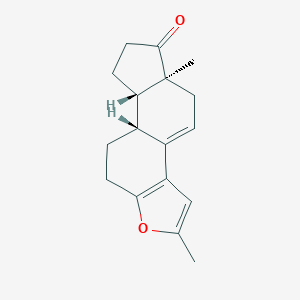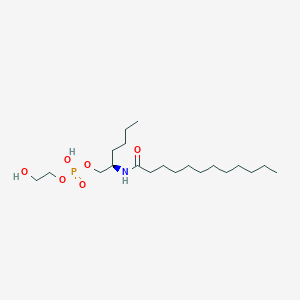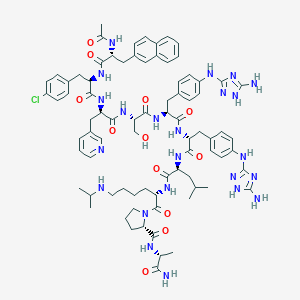
Prazarelix
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prazarelix is a synthetic decapeptide that belongs to the class of gonadotropin-releasing hormone (GnRH) antagonists. It is used in clinical research to study the effects of GnRH on the reproductive system. Prazarelix is a potent and long-acting GnRH antagonist that is administered via injection. It has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects have been well characterized.
Mecanismo De Acción
Prazarelix works by blocking the action of Prazarelix in the pituitary gland. Prazarelix is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. These hormones, in turn, stimulate the production of testosterone and estrogen in the gonads. Prazarelix binds to the Prazarelix receptor in the pituitary gland, preventing the release of LH and FSH. This leads to a decrease in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of prazarelix are well characterized. Prazarelix reduces the levels of LH, FSH, testosterone, and estrogen in the body. This leads to a decrease in ovulation and fertility in women and a decrease in prostate cancer growth in men. Prazarelix has been shown to be safe and well-tolerated in clinical trials, with few side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prazarelix has several advantages for use in lab experiments. It is a potent and long-acting Prazarelix antagonist that can be administered via injection. Prazarelix has been extensively studied in preclinical and clinical trials, and its mechanism of action and physiological effects are well characterized. However, prazarelix has some limitations for use in lab experiments. It is expensive to produce and may not be readily available in some research settings. Additionally, prazarelix can only be used in studies of the reproductive system and prostate cancer.
Direcciones Futuras
There are several future directions for research on prazarelix. One area of research is the development of new Prazarelix antagonists with improved potency and selectivity. Another area of research is the use of prazarelix in combination with other drugs for the treatment of prostate cancer. Additionally, prazarelix may have potential applications in the treatment of other hormone-related conditions, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential of prazarelix in these areas.
Métodos De Síntesis
Prazarelix is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified using high-performance liquid chromatography (HPLC). Prazarelix is produced in a highly pure form, with a high degree of chemical and biological stability.
Aplicaciones Científicas De Investigación
Prazarelix is widely used in scientific research to study the role of Prazarelix in the reproductive system. It has been used in preclinical and clinical studies to investigate the effects of Prazarelix antagonism on hormone levels, ovulation, and fertility. Prazarelix is also used in studies of prostate cancer, as it can reduce testosterone levels and slow the growth of cancer cells.
Propiedades
Número CAS |
134457-28-6 |
|---|---|
Nombre del producto |
Prazarelix |
Fórmula molecular |
C80H102ClN23O12 |
Peso molecular |
1613.3 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-3-[4-[(5-amino-1H-1,2,4-triazol-3-yl)amino]phenyl]propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C80H102ClN23O12/c1-44(2)35-59(68(108)91-58(16-9-10-33-86-45(3)4)76(116)104-34-12-17-66(104)75(115)87-46(5)67(82)107)92-70(110)62(38-49-21-28-56(29-22-49)89-79-98-77(83)100-102-79)94-72(112)63(39-50-23-30-57(31-24-50)90-80-99-78(84)101-103-80)96-74(114)65(43-105)97-73(113)64(41-52-13-11-32-85-42-52)95-71(111)61(37-48-19-26-55(81)27-20-48)93-69(109)60(88-47(6)106)40-51-18-25-53-14-7-8-15-54(53)36-51/h7-8,11,13-15,18-32,36,42,44-46,58-66,86,105H,9-10,12,16-17,33-35,37-41,43H2,1-6H3,(H2,82,107)(H,87,115)(H,88,106)(H,91,108)(H,92,110)(H,93,109)(H,94,112)(H,95,111)(H,96,114)(H,97,113)(H4,83,89,98,100,102)(H4,84,90,99,101,103)/t46-,58+,59+,60-,61-,62-,63+,64-,65+,66+/m1/s1 |
Clave InChI |
VLGKQBGBPIVGBX-ZVSGBDDQSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)[C@H](CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)NC(=O)[C@@H](CC7=CC=C(C=C7)Cl)NC(=O)[C@@H](CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC3=NNC(=N3)N)NC(=O)C(CC4=CC=C(C=C4)NC5=NNC(=N5)N)NC(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)NC(=O)C(CC7=CC=C(C=C7)Cl)NC(=O)C(CC8=CC9=CC=CC=C9C=C8)NC(=O)C |
Secuencia |
XXXSXXLXPA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





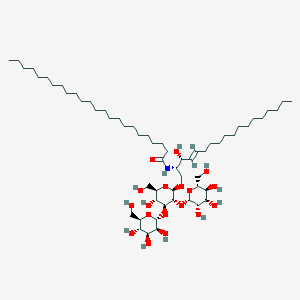

![4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde](/img/structure/B144893.png)


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)

![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
